7-(2-Chlorophenyl)-7-oxoheptanoic acid

Medicinal Chemistry Organic Synthesis Building Block

Leverage the unique ortho-chloro substitution of this building block for superior steric and electronic control in PROTAC linker elaboration and regioselective heterocycle synthesis. Avoid isomer-related reproducibility risks—validate your synthetic route with the correct positional isomer. Ideal for prostaglandin signaling probe development. Bulk quantities available.

Molecular Formula C13H15ClO3
Molecular Weight 254.71 g/mol
CAS No. 898792-63-7
Cat. No. B1373310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(2-Chlorophenyl)-7-oxoheptanoic acid
CAS898792-63-7
Molecular FormulaC13H15ClO3
Molecular Weight254.71 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)CCCCCC(=O)O)Cl
InChIInChI=1S/C13H15ClO3/c14-11-7-5-4-6-10(11)12(15)8-2-1-3-9-13(16)17/h4-7H,1-3,8-9H2,(H,16,17)
InChIKeyJCLWUQDRQZUEGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-(2-Chlorophenyl)-7-oxoheptanoic Acid (CAS 898792-63-7): Procurement & Differentiation Evidence


7-(2-Chlorophenyl)-7-oxoheptanoic acid (CAS 898792-63-7) is an aryl-oxoheptanoic acid derivative with the molecular formula C₁₃H₁₅ClO₃ and a molecular weight of 254.71 g/mol . It is primarily utilized as a chemical building block and synthetic intermediate in medicinal chemistry research .

Why Generic Substitution of 7-(2-Chlorophenyl)-7-oxoheptanoic Acid is Inadvisable


The ortho-chloro substitution pattern on the phenyl ring imparts distinct steric and electronic properties that critically influence the compound's reactivity in downstream synthetic transformations, such as Friedel-Crafts acylations and esterifications . Substituting with the meta- (CAS 898765-73-6) or para- (CAS 35333-20-1) isomers, while structurally similar, alters the spatial orientation and electron density of the aromatic ring, which can lead to significant differences in reaction yields and product profiles . Therefore, generic substitution without rigorous validation of the specific positional isomer poses a substantial risk to synthetic reproducibility.

7-(2-Chlorophenyl)-7-oxoheptanoic Acid: Quantified Differentiation vs. Comparators


Purity Specification: 7-(2-Chlorophenyl)-7-oxoheptanoic Acid vs. 4-Chloro Isomer

The 2-chloro isomer is commercially available from a primary vendor (AKSci) with a minimum purity specification of 95% . In contrast, the 4-chloro isomer (CAS 35333-20-1) is offered by Fluorochem at a significantly higher cost, with a list price of £740.00 for 1 gram, also at a 95% purity specification . This represents a quantifiable difference in procurement cost for a building block with an identical nominal purity.

Medicinal Chemistry Organic Synthesis Building Block

Isomeric Structural Differentiation: Ortho vs. Para Chloro Substitution

The target compound (2-chloro isomer) possesses an ortho-substituted chlorophenyl group, which introduces steric hindrance near the ketone carbonyl. This is in direct contrast to the 4-chloro isomer, where the chlorine atom is positioned para to the point of attachment, minimizing steric effects . While direct comparative biological data is absent in the public domain, this fundamental structural difference is known within the class of aryl-oxo-heptanoic acids to influence the outcome of subsequent chemical reactions, such as the formation of heterocycles or PROTAC linkers [1].

Synthetic Chemistry Structure-Activity Relationship Reaction Selectivity

Storage and Handling: 7-(2-Chlorophenyl)-7-oxoheptanoic Acid vs. 3-Chloro Isomer

The 2-chloro isomer is specified for long-term storage in a cool, dry place by its supplier . While this is a common recommendation, it is a quantifiable piece of information for proper laboratory inventory management. The 3-chloro isomer (CAS 898765-73-6) has similar storage recommendations from its vendors , but the 2-chloro isomer's specific storage condition is a necessary specification for ensuring compound integrity over time.

Chemical Stability Inventory Management Long-term Storage

Class-Level Biological Activity: Aryl-Oxo-Heptanoic Acids as Prostaglandin Antagonists

Patents within the aryl-oxo-heptenoic acid class, which includes 7-(2-chlorophenyl)-7-oxoheptanoic acid as a saturated analog, describe these compounds as prostaglandin antagonists with utility as topical anti-inflammatory agents [1]. While direct quantitative activity data (e.g., IC₅₀) for the target compound itself is not publicly available, this class-level evidence defines the therapeutic area of interest. For researchers exploring this mechanism, the compound serves as a specific chemical entry point into this patent-defined space.

Inflammation Prostaglandin Antagonist Topical Agent

7-(2-Chlorophenyl)-7-oxoheptanoic Acid: Prioritized Research Application Scenarios


Medicinal Chemistry: Synthesis of Structurally Diverse PROTAC Linkers

As a heterobifunctional building block, the compound's ortho-chloroaryl ketone and terminal carboxylic acid provide two distinct points for chemical elaboration. This structure is ideally suited for synthesizing PROTACs (Proteolysis-Targeting Chimeras) where the ortho-chloro group may influence the ternary complex formation or E3 ligase recruitment efficiency . Researchers should prioritize this isomer when steric bulk near the linker's point of attachment is hypothesized to be beneficial.

Chemical Biology: Probe Development for Prostaglandin Pathways

Based on class-level patent disclosures, 7-(2-Chlorophenyl)-7-oxoheptanoic acid can serve as a starting point for developing chemical probes to investigate prostaglandin signaling and antagonism [1]. Its specific ortho-substitution pattern can be explored to modulate potency and selectivity against related receptors, a key step in chemical tool validation.

Organic Synthesis: Ortho-Substituted Aryl Ketone Intermediate for Heterocycle Construction

The compound is a valuable intermediate for constructing more complex molecular architectures, particularly heterocycles. The ortho-chloro substituent's steric influence can be harnessed to direct regioselective cyclization reactions, enabling access to chemical space that is less accessible using the para- or unsubstituted analogs .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-(2-Chlorophenyl)-7-oxoheptanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.